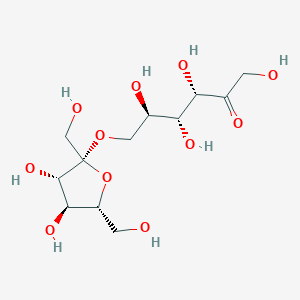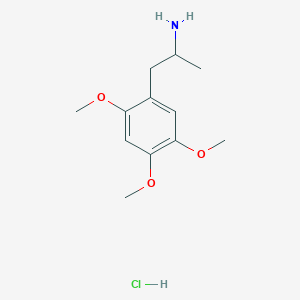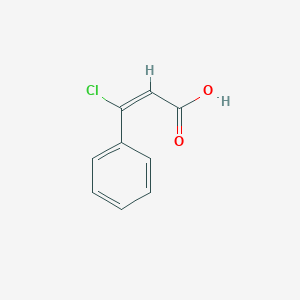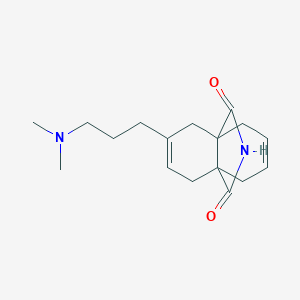![molecular formula C13H7ClOS B231756 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is a chemical compound with a complex molecular structure. It is a heterocyclic compound that contains a seven-membered ring and a sulfur atom. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as inhibit tumor growth. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been investigated for its potential to enhance the efficacy of other anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one in lab experiments is its relatively simple synthesis method. However, one limitation is its moderate yield, which can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one. One direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Méthodes De Synthèse
The synthesis of 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one involves the reaction of 2-chlorothiophene-3-carbaldehyde with cycloheptanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization reaction. The yield of this synthesis method is moderate, and the purity of the compound can be improved through further purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its potential as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Propriétés
Formule moléculaire |
C13H7ClOS |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
5-chloro-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-one |
InChI |
InChI=1S/C13H7ClOS/c14-12-7-10-11(16-12)6-5-8-3-1-2-4-9(8)13(10)15/h1-7H |
Clé InChI |
SKFVIWRZGYKYEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(S3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)



![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)



